molecular formula C19H23NO3S B5638922 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide

4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide

Cat. No. B5638922
M. Wt: 345.5 g/mol
InChI Key: SSQYERRXUSEGNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamides, including structures similar to 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide, typically involves multistep organic reactions that may include the formation of intermediate compounds, use of catalysts like copper for coupling reactions, and conditions tailored for sulfonamide formation. For example, Coste et al. (2011) describe a copper-mediated coupling process for synthesizing ynamides, providing insight into the synthetic approaches that could be applied to similar structures (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

The molecular structure of compounds like 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide is often elucidated using crystallography, showcasing how atoms are arranged and interact in the solid state. Borges et al. (2014) provide insights into the crystal structures of similar compounds, highlighting the significance of conformational differences and intermolecular interactions (Borges et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamides can vary widely, including nucleophilic substitution, coupling reactions, and more. These reactions reflect the compound's reactivity and potential for further functionalization. Studies such as those by Gul et al. (2016) on sulfonamides' synthesis and bioactivity underscore the versatility of these compounds in undergoing various chemical transformations (Gul et al., 2016).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystallinity are crucial for understanding a compound's behavior in different environments. The work of Mohamed-Ezzat et al. (2023) on the synthesis and crystal structure of similar sulfonamides provides valuable information on how structural features affect these properties (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Properties Analysis

The chemical properties of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide, including its reactivity, stability, and interactions with other molecules, can be inferred from studies on benzenesulfonamides. Research by Gul et al. (2016) on designing, synthesis, and bioactivities of similar compounds illustrates the methods used to assess these chemical properties (Gul et al., 2016).

properties

IUPAC Name

4-methyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-16-7-9-18(10-8-16)24(21,22)20-15-19(11-13-23-14-12-19)17-5-3-2-4-6-17/h2-10,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQYERRXUSEGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

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